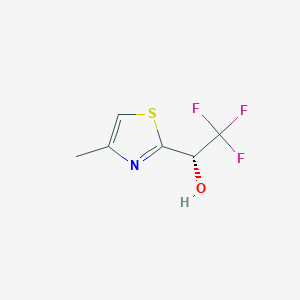
(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” is a compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in the literature . For example, Facchinetti et al. reported the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea as a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst .Molecular Structure Analysis
The molecular structure of “(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” can be found in databases like PubChem . The compound contains a thiazole ring, which is a five-membered ring with two hetero atoms .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been studied extensively . For instance, the reaction of 2, 4-disubstituted thiazole derivatives showed activity against C. albicans .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Acylation of Alcohols
Scandium trifluoromethanesulfonate, a Lewis acid catalyst, demonstrates high catalytic activity for acylation of alcohols with acid anhydrides, including sterically-hindered secondary or tertiary alcohols. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Fluorine-rich Derivatives
Fluorine-rich 1,3,4-thiadiazole derivatives are prepared through a 1,3-dipolar cycloaddition process, demonstrating a regioselective manner and high yields. This process is used to synthesize derivatives with significant fluorine content (Utecht-Jarzyńska et al., 2020).
Synthesis of Polyethers and Poly(benzonitrile ether)s
Multicyclic oligo- and polyethers are synthesized using silylated 1,1,1-tris(4-hydroxyphenyl)ethane and difluoroacetophenone. These polyethers have potential applications in the creation of new materials with unique properties (Kricheldorf et al., 2005).
Antifungal Properties
Compounds with a difluoro(heteroaryl)methyl moiety, synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, exhibit notable antifungal activities against yeasts and filamentous fungi, highlighting potential pharmaceutical applications (Eto et al., 2000).
Photoaffinity Labeling
2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used for photoaffinity labeling of enzymes, demonstrating less rearrangement compared to other diazoacyl reagents (Chowdhry et al., 1976).
Synthesis and Virtual Screening Against COVID-19
The synthesis of novel thiadiazole and 1,2,3-triazole hybrids demonstrates potential antiviral activity against COVID-19, through inhibition of the main coronavirus protease (Rashdan et al., 2021).
Gas Solubility in Ionic Liquids
Studies on the solubility of various gases in ionic liquids containing trifluoromethylsulfonyl imide anion reveal significant insights into the interactions and solubility behavior of these gases, which is crucial for industrial applications (Anthony et al., 2005).
Synthesis of Acaricidal Compounds
The use of fluorinated alcohols as solvents in the synthesis of fluorinated pyrazoles, leading to the creation of potent acaricidal compounds, showcases the potential in pest control applications (Fustero et al., 2008).
Synthesis of Fluorous Chemistry Compounds
The synthesis of highly fluorinated compounds, such as triflate 4 from the HFPO trimer-based alcohol, demonstrates applications in fluorous chemistry, including the creation of fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate is used for the conversion of alcohols into benzyl ethers, demonstrating a stable and effective method for the benzylation of a wide range of alcohols (Poon & Dudley, 2006).
Safety And Hazards
Zukünftige Richtungen
Thiazole derivatives have shown promise in various pharmaceutical applications, and there is ongoing research to discover novel derivatives with improved properties . For instance, there is ongoing research to develop novel aminoacyl-tRNA synthetase inhibitors among this chemical class with antibacterial activity toward resistant strains of M. tuberculosis .
Eigenschaften
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGULJTUXTIWLEU-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxybenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2954471.png)
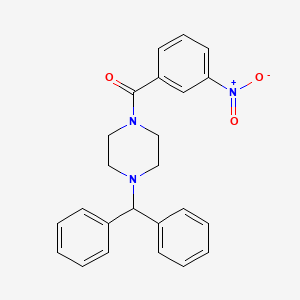
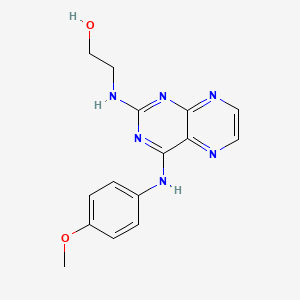
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)
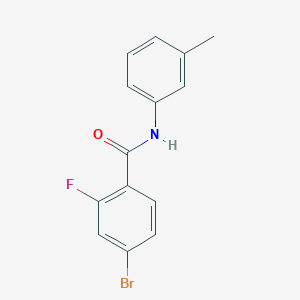
![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)
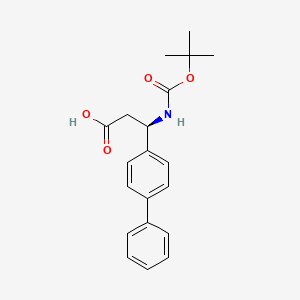
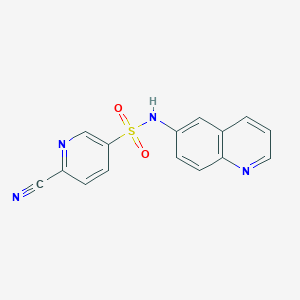
![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)
![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)
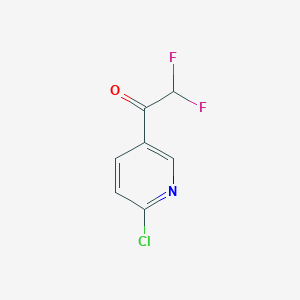
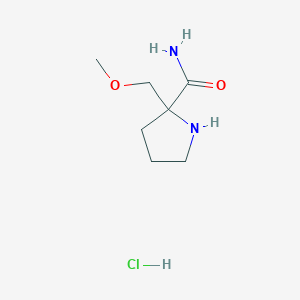
![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)
![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)